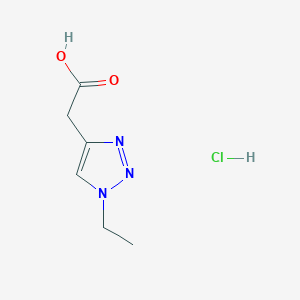
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages such as increased efficiency, scalability, and environmental friendliness. These methods often use metal-free catalysts and are designed to be highly selective and atom-economical .
化学反応の分析
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole-1-acetic acid: Another triazole derivative with similar chemical properties.
1,2,3-Triazole-1-ylacetic acid: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position of the triazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
生物活性
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. As a derivative of the triazole family, this compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.
The compound has the following chemical properties:
- CAS Number : 1267322-91-7
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.15 g/mol
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain triazole compounds can inhibit the growth of various bacterial strains and fungi, making them valuable in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of triazole derivatives have revealed promising results. In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in managing neuroinflammatory conditions .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, triazole-based compounds have been reported to exhibit cytotoxic effects on breast and colon cancer cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl azide with an appropriate acetic acid derivative under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including copper-catalyzed reactions which facilitate the formation of the triazole ring .
Case Studies
特性
IUPAC Name |
2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCIIUWGBILLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














